1-Chloro-1-propene
Overview
Description
Mechanism of Action
Target of Action
1-Chloro-1-propene, also known as Propenyl chloride, is a chemical compound with the molecular formula C3H5Cl
Biochemical Pathways
Chlorinated hydrocarbons are known to be metabolized primarily in the liver, where they can induce the production of reactive oxygen species and cause oxidative stress .
Pharmacokinetics
Metabolism occurs primarily in the liver, and excretion is typically through the urine and feces .
Result of Action
These can range from mild symptoms such as dizziness and nausea to severe effects such as liver damage and cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Furthermore, individual factors such as age, sex, health status, and genetic makeup can influence a person’s susceptibility to the effects of this compound .
Preparation Methods
1-Chloro-1-propene can be synthesized through several methods:
From Propene and Chlorine: Propene reacts with chlorine gas in the presence of a catalyst to form this compound.
From 1,2-Dichloropropane: 1,2-Dichloropropane can be dehydrochlorinated using a strong base like potassium hydroxide to yield this compound.
Industrial Production: Industrially, this compound is produced by the chlorination of propene in the presence of a catalyst such as ferric chloride.
Chemical Reactions Analysis
1-Chloro-1-propene undergoes various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can participate in addition reactions with halogens and hydrogen halides.
Polymerization: In the presence of catalysts, this compound can polymerize to form poly(chloropropene), which has applications in the production of plastics.
Scientific Research Applications
1-Chloro-1-propene is used in various scientific research applications:
Comparison with Similar Compounds
1-Chloro-1-propene can be compared with other similar compounds:
1-Chloropropane: Unlike this compound, 1-chloropropane is a saturated compound and does not undergo addition reactions.
2-Chloropropene: This isomer has the chlorine atom on the second carbon, leading to different reactivity and applications.
1,2-Dichloropropane: This compound has two chlorine atoms and is used in different industrial applications compared to this compound.
This compound stands out due to its unique reactivity and applications in various fields, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
(E)-1-chloroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXJKYNZGFSVRC-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl | |
Record name | 1-CHLOROPROPYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18046 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015726 | |
Record name | trans-1-Chloropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-chloropropylene is a colorless liquid with disagreeable odor., Colorless liquid with a disagreeable odor; [CAMEO] | |
Record name | 1-CHLOROPROPYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18046 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Chloro-1-propene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2859 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
35-36 °C | |
Record name | 1-CHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
less than 21 °F (NFPA, 2010), Flash point > -6 °C, greater than 21 °F (greater than -6 °C) (Closed cup) | |
Record name | 1-CHLOROPROPYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18046 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Chloro-1-propene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2859 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1-CHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/, Insol in water /cis and trans isomers/ | |
Record name | 1-CHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9 (WATER= 1) | |
Record name | 1-CHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
507.0 [mmHg], 507 mm Hg at 25 °C | |
Record name | 1-Chloro-1-propene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2859 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1-CHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The transforming ability of six epoxides of structurally related chloroalkenes was /examined/ with a quantitative Syrian hamster embryo cell model. The epoxides used were cis-l-chloropropene oxide (c-CPO), trans-l-chloropropene oxide (t-CPO), cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). All six epoxides induced morphologic transformation of Syrian hamster embryo cells and caused cell lethality as reflected in the reduced cloning efficiency; in all instances, transformation was observed with less than 25% toxicity. The potency of the various epoxides was influenced by the difference in stability of the compounds. The results with c-CPO, t-CPO, TCEO, and PCEO were consistent with a linear dose response. The transformation results reflect the carcinogenicity of the parental chloroalkenes tested thus far. Furthermore, if the epoxides are metabolic intermediates of the chloropropene parent chloropropenes the epoxides are probably proximate carcinogens. /Chloropropene epoxides/, Six epoxides of structurally related chloroalkenes were /evaluated/ for their carcinogenicity by chronic testing in female ICR/Ha Swiss mice, 30/group. Repeated skin application three times weekly or sc injection once weekly were used for the life spans of the mice. The epoxides were: cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). In mouse skin, cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1-,3-dichloropropene oxide, and trans-1,3-dichloropropene oxide induced statistically significant incidences of squamous carcinomas of the skin; TCEO did not cause any skin tumors; and PCEO resulted in three mice with benign skin tumors and one with a squamous carcinoma of the skin. Repeated sc injection of the four propene oxides induced statistically significant incidences of local tumors, mostly fibrosarcomas. This was not the case with TCEO and PCEO. The data are consistent with the carcinogenicity findings on the parent chloropropenes and suggest that the epoxides function as their activated carcinogenic intermediates. The essentially negative findings with TCEO and PCEO suggest further studies on the carcinogenicity of trichloroethylene and tetrachloroethylene. | |
Record name | 1-CHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid /cis and trans isomers/ | |
CAS No. |
590-21-6, 16136-85-9, 36472-34-1 | |
Record name | 1-CHLOROPROPYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18046 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Propene, 1-chloro-, (1E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16136-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-1-propene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloropropene, (1E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016136859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 1(or 2)-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036472341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 1-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | trans-1-Chloropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloropropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.797 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1E)-1-Chloroprop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLOROPROPENE, (1E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMR3RBG862 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-CHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1-chloro-1-propene in chemical synthesis?
A1: this compound serves as a valuable building block in organic synthesis. One notable application is its use in synthesizing bis(this compound-3-yl)selenide. Interestingly, this synthesis process, involving 1,3-dichloropropene and selenium in a hydrazine hydrate-KOH system, leads to a mixture of E,Z-, E,E-, and Z,Z- isomers of the product. [] This suggests potential for isomerization during the reaction, opening avenues for further mechanistic investigation.
Q2: How does this compound interact with metal oxides, and what are the environmental implications?
A2: Research highlights the interaction of this compound with metal oxides like franklinite (ZnFe2O4) and hematite (α-Fe2O3). These interactions are particularly relevant in the context of halogen fixation during the thermal recycling of halogenated polymers like polyvinyl chloride (PVC). [, ] Density functional theory (DFT) calculations suggest that this compound can undergo catalytic removal of chlorine atoms on these metal oxide surfaces. This removal can occur through either direct elimination or dissociative adsorption followed by hydrogen transfer. [] Notably, both pathways could contribute to the formation of acetylene from vinyl chloride. [, ] These findings provide valuable insights into potential strategies for mitigating the environmental impact of halogenated waste.
Q3: Can you elaborate on the significance of this compound isomerization and its mechanistic implications?
A3: The isomerization of this compound, specifically the interconversion between its E and Z isomers, plays a crucial role in understanding its reactivity and applications. For instance, during the synthesis of bis(this compound-3-yl)selenide, the reaction doesn't yield a single isomer but a mixture, indicating the occurrence of E-Z isomerization. [] Understanding the mechanism of this isomerization is vital for controlling the stereochemistry of the final product, which could significantly impact its properties and applications. Further research into the factors influencing this isomerization, such as reaction conditions and catalysts, could pave the way for more controlled and efficient synthetic strategies.
Q4: What spectroscopic techniques are useful for characterizing this compound isomers?
A4: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, proves invaluable in distinguishing between the isomers of this compound. By analyzing chemical shifts, vicinal coupling constants, relative LIS values, and NOE effects, researchers successfully assigned the configurations of 1,3-dichloro-2-methyl-1-propenes, using related compounds like 1,3-dichloro-1-propenes, 1-chloro-2-methyl-1-propene-3-ols, and this compound-3-ols as references. [] This highlights the power of NMR in structural elucidation and isomer differentiation, crucial for understanding the reactivity and properties of these compounds.
Q5: How is titanium tetrachloride (TiCl4) utilized in reactions involving this compound derivatives?
A5: Titanium tetrachloride (TiCl4) plays a critical role in the hydrolysis of vinyl chlorides, including derivatives of this compound. Research demonstrates the effectiveness of a method employing ethanethiol (EtSH) and TiCl4 for hydrolyzing various vinyl chlorides, including α-chlorostilbene, 1,3-diphenyl-1-chloro-1-propene, and 2,6-dimethyl-4-chloro-3-heptene. [] This method successfully converts these compounds into their corresponding ketones in good yields at room temperature. [] These findings highlight the potential of TiCl4 as a reagent in organic synthesis, particularly for transformations involving vinyl chlorides.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.